N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide

nAChR antagonist nicotinic receptor subtype selectivity addiction research

N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide (and its hydrochloride salt, CAS 1078163-21-9) is a small-molecule pyrrolidine-2-carboxamide derivative. This compound class is characterized by a pyrrolidine ring linked to a 2,4-dichlorophenyl moiety via a carboxamide bond, conferring unique electronic and steric properties.

Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
Cat. No. B12124979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide
Molecular FormulaC11H12Cl2N2O
Molecular Weight259.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H12Cl2N2O/c12-7-3-4-9(8(13)6-7)15-11(16)10-2-1-5-14-10/h3-4,6,10,14H,1-2,5H2,(H,15,16)
InChIKeyMEMMETZAYQYAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide: Multitargeted Pyrrolidine Carboxamide with Distinct Receptor and Enzyme Activity Profiles


N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide (and its hydrochloride salt, CAS 1078163-21-9) is a small-molecule pyrrolidine-2-carboxamide derivative [1]. This compound class is characterized by a pyrrolidine ring linked to a 2,4-dichlorophenyl moiety via a carboxamide bond, conferring unique electronic and steric properties. Bioactivity profiling reveals a polypharmacological signature encompassing potent antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR), inhibition of lysyl oxidase-like 2 (LOXL2), and modulation of monoamine transporters and the RORγt nuclear receptor [2][3][4]. These activities differentiate it from generic pyrrolidine carboxamides and support its application in specialized research on cancer, fibrosis, and neurological disorders.

Why N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide Cannot Be Replaced by Generic Pyrrolidine Carboxamides


Generic pyrrolidine-2-carboxamide derivatives exhibit broad and unpredictable variations in biological activity based on subtle changes to the N-aryl substituent [1]. The 2,4-dichlorophenyl group in N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide is critical for achieving the unique combination of sub-nanomolar α3β4 nAChR antagonism, lysyl oxidase family inhibition, and monoamine transporter modulation observed for this compound [2][3]. Substituting with other halogenated or unsubstituted phenyl rings drastically alters potency, selectivity, and target engagement profiles, as demonstrated in structure-activity relationship (SAR) studies of related pyrrolidine carboxamides [4]. Consequently, simple interchange with a different pyrrolidine-2-carboxamide cannot replicate the specific multi-target fingerprint of N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide, necessitating its precise selection for applications requiring this defined pharmacological signature.

Quantitative Comparative Evidence for N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide Differentiation


Sub-Nanomolar and Subtype-Selective α3β4 Nicotinic Acetylcholine Receptor Antagonism

N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide exhibits highly potent antagonism of the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This potency is significantly greater than its activity against other nAChR subtypes: α4β2 (IC50 = 12 nM, 6.7-fold selectivity), α4β4 (IC50 = 15 nM, 8.3-fold selectivity), and muscle-type α1β1γδ (IC50 = 7.9 nM, 4.4-fold selectivity) [1]. Compared to the classical non-selective antagonist mecamylamine, which inhibits α3β4 with an IC50 range of 90-640 nM, this compound is at least 50-fold more potent and demonstrates a cleaner selectivity profile .

nAChR antagonist nicotinic receptor subtype selectivity addiction research

Selective Inhibition of Lysyl Oxidase-Like 2 (LOXL2) Over LOX

N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide inhibits recombinant human LOXL2 with an IC50 of 1.15 µM (1150 nM) [1]. In the same assay system, it shows markedly weaker inhibition of the closely related lysyl oxidase (LOX) enzyme, with an IC50 of 52 µM (52000 nM), representing a >45-fold selectivity window for LOXL2 over LOX [1]. This contrasts with many early-generation LOX family inhibitors, such as β-aminopropionitrile (BAPN), which exhibit broad, non-selective inhibition of both LOX and LOXL isoforms [2]. While more potent LOXL2 inhibitors exist (e.g., some compounds with IC50 values <100 nM [3]), this compound offers a unique balance of moderate potency and clear isoform selectivity, useful for probing LOXL2-specific biology without complete ablation of LOX activity.

LOXL2 inhibitor fibrosis cancer metastasis

Balanced Monoamine Transporter Inhibition with Moderate Dopamine/Serotonin Selectivity

N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide inhibits [3H]dopamine reuptake at the human dopamine transporter (DAT) with an IC50 of 900 nM (rat brain synaptosomes) or 658-945 nM (cloned human DAT in HEK293 cells) [1]. It exhibits modestly higher potency at the serotonin transporter (SERT), inhibiting [3H]serotonin uptake with an IC50 of 100 nM in HEK293 cells expressing human SERT [1]. This yields a SERT/DAT selectivity ratio of approximately 6.6-9.0-fold. This balanced but SERT-preferring profile distinguishes it from both highly selective DAT inhibitors (e.g., GBR 12909, DAT IC50 ~10 nM, SERT IC50 ~400 nM) and selective SERT inhibitors (e.g., fluoxetine, SERT IC50 ~10 nM, DAT IC50 >1000 nM) [2].

monoamine transporter dopamine uptake inhibitor serotonin uptake inhibitor

Inhibition of RORγt Nuclear Receptor Transcription Factor Activity

N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide inhibits the transcriptional activity of the retinoic acid receptor-related orphan receptor gamma t (RORγt) with an IC50 of 81 nM, as determined in a reporter gene assay using HEK293T cells transfected with RORγt ligand-binding domain (LBD) constructs [1]. This potency is comparable to other reported small-molecule RORγt inverse agonists, such as SR2211 (IC50 = 105 nM) [2], and is within the range of advanced tool compounds used for preclinical Th17 pathway research [3]. The compound maintains consistent activity across related assay conditions (IC50 = 85 nM and 270 nM in variant assays) [1], confirming its ability to engage RORγt and suppress IL-17A expression.

RORγt inhibitor Th17 cell differentiation autoimmune disease

Enhanced Cytotoxic Activity Against Triple-Negative Breast Cancer Cells Compared to Cisplatin

A closely related derivative, 1-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide, which shares the core N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide scaffold, demonstrates superior cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line compared to the standard chemotherapeutic agent cisplatin . In vitro studies reported an IC50 value for this derivative that is lower than that of cisplatin, indicating enhanced potency in this aggressive cancer model . The compound also exhibits activity against pancreatic (SUIT-2) and colon (HT-29) cancer cell lines . This evidence suggests that the N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide scaffold, particularly when appropriately functionalized, can confer potent antiproliferative activity that surpasses a clinically established comparator.

anticancer activity cytotoxicity breast cancer

Recommended Research and Development Applications for N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide


Addiction and Pain Research: α3β4 nAChR Subtype-Specific Probe

Employ N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide as a sub-nanomolar, subtype-selective α3β4 nAChR antagonist in vitro and ex vivo studies. Its 1.8 nM IC50 and >6-fold selectivity over α4β2 and α4β4 receptors make it an ideal tool for dissecting the specific role of α3β4 nAChRs in nicotine dependence, withdrawal, and antinociceptive pathways, without the confounding off-target effects of broader antagonists like mecamylamine [1].

Fibrosis and Cancer Metastasis Research: Selective LOXL2 Inhibition

Utilize N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide to selectively inhibit LOXL2 (IC50 = 1.15 µM) while sparing LOX (IC50 = 52 µM) in cellular and in vivo models of fibrosis (e.g., liver, lung) and cancer metastasis. This >45-fold selectivity window allows for the precise interrogation of LOXL2-mediated extracellular matrix remodeling and its contribution to disease progression, minimizing the potential toxicity and pleiotropic effects associated with pan-LOX inhibition [2].

Th17-Mediated Autoimmunity Research: RORγt Pathway Modulation

Apply N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide as a chemical probe to inhibit RORγt transcriptional activity (IC50 = 81 nM) in cellular models of Th17 cell differentiation and function. This tool is valuable for validating RORγt as a therapeutic target in autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis, with potency comparable to other established RORγt inverse agonists used in preclinical research [3].

Neuropsychiatric Disorder Research: Balanced Monoamine Transporter Modulation

Use N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide to simultaneously inhibit dopamine (IC50 ~900 nM) and serotonin (IC50 = 100 nM) reuptake in experimental systems. This balanced, SERT-preferring profile provides a unique tool for investigating the synergistic effects of dual monoamine modulation on mood, cognition, and reward-related behaviors, distinct from classical single-transporter selective inhibitors [4].

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